2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is a synthetic organic compound that belongs to the class of azetidinones. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidinone ring. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the azetidinone ring.
Azetidinone Formation: The azetidinone ring is formed through a cyclization reaction, often involving the use of a suitable catalyst and reaction conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis due to its ability to protect amino groups and facilitate the formation of peptide bonds.
Organic Synthesis: The compound is used in various organic synthesis reactions to introduce the azetidinone moiety into complex molecules.
Medicinal Chemistry: It is explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: A similar compound with a methyl group attached to the amino group.
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid: Another compound with a similar structure but different functional groups.
Uniqueness
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is unique due to its specific combination of the Fmoc protecting group and the azetidinone ring. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic synthesis applications .
Biological Activity
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid (CAS No. 959236-89-6) is a synthetic derivative of azetidine, a four-membered nitrogen-containing ring known for its biological activity. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H19NO4
Molecular Weight: 337.37 g/mol
CAS Number: 959236-89-6
The structure features a fluorenylmethoxycarbonyl group, which enhances the lipophilicity and bioavailability of the compound. The azetidine ring contributes to its unique biological properties.
Research indicates that compounds containing azetidine moieties exhibit various biological activities, including:
- Anticancer Activity: Azetidine derivatives have shown potential in inhibiting cancer cell proliferation by interfering with specific signaling pathways related to tumor growth.
- Antimicrobial Properties: Some azetidine-based compounds demonstrate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Neurological Effects: Certain derivatives have been studied for their neuroprotective effects, suggesting potential benefits in treating neurodegenerative diseases.
Case Studies
-
Anticancer Properties:
A study investigated the effects of azetidine derivatives on KRAS-mutant cancer cells, highlighting their selective inhibitory action against tumor growth. The findings suggest that modifications to the azetidine structure can enhance efficacy against specific cancer types . -
Antimicrobial Activity:
Research conducted on various azetidine compounds demonstrated significant inhibition of bacterial growth in vitro. The study emphasized the importance of structural modifications in enhancing antimicrobial potency . -
Neuroprotective Effects:
A recent investigation into azetidine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
Comparative Biological Activity Table
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,22,23) |
InChI Key |
RSZYIFTUUZMIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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